molecular formula C8H10BrN B179179 3-Bromo-5-ethylaniline CAS No. 123158-68-9

3-Bromo-5-ethylaniline

Cat. No. B179179
M. Wt: 200.08 g/mol
InChI Key: YPAQYCIEIXDIQG-UHFFFAOYSA-N
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Description

3-Bromo-5-ethylaniline is a chemical compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 and is typically stored in a refrigerator . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-ethylaniline is 1S/C8H10BrN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3 . This indicates that the compound consists of a benzene ring with a bromine atom and an ethylamine group attached to it.

Scientific Research Applications

3-Bromo-5-ethylaniline is a chemical compound with the molecular formula C8H10BrN . It’s typically stored in a cool, dry place in a tightly sealed container . It’s slightly soluble in water .

  • Pharmaceutical Intermediates

    • 3-Bromo-5-ethylaniline can be used as an intermediate in the synthesis of various pharmaceutical compounds . The specific drugs that this compound contributes to would depend on the reactions it undergoes, which could vary widely based on the other reactants and conditions.
  • Chemical Intermediate

    • This compound can also serve as a chemical intermediate in the synthesis of other complex organic compounds . Again, the specific compounds that could be synthesized would depend on the other reactants and conditions.
  • Material Science

    • In the field of material science, 3-Bromo-5-ethylaniline could potentially be used in the synthesis of new materials. The properties of these materials would depend on the structure of the final compound and the other components used in its synthesis .
  • Analytical Chemistry

    • 3-Bromo-5-ethylaniline could be used in analytical chemistry as a standard or reagent. For example, it could be used in chromatography experiments to help identify unknown compounds .
  • Molecular Modeling

    • This compound could be used in molecular modeling studies. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
  • Synthesis of Anilines

    • 3-Bromo-5-ethylaniline could be used in the synthesis of anilines . Anilines are a class of compounds that contain a phenyl group attached to an amino group. They are used in the manufacture of a wide variety of chemicals, including dyes, drugs, and plastics .
  • Molecular Simulations

    • 3-Bromo-5-ethylaniline could be used in molecular simulations . These simulations can help researchers understand the properties of the molecule, such as its reactivity, stability, and interactions with other molecules .
  • Safety Testing

    • As with any chemical, 3-Bromo-5-ethylaniline would need to undergo safety testing before it could be used in a new application . This could include tests to determine its toxicity, flammability, and environmental impact .

Safety And Hazards

3-Bromo-5-ethylaniline is associated with several hazard statements including H302, H312, H315, H319, H331, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

properties

IUPAC Name

3-bromo-5-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAQYCIEIXDIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596582
Record name 3-Bromo-5-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethylaniline

CAS RN

123158-68-9
Record name 3-Bromo-5-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 3-bromo-5-ethylnitrobenzene (6.21g, 27mmol) in acetic acid (40mL) and ethanol (30mL) and treat with iron powder (2.7g). Reflux for 3 hours, filter through Celite and evaporate the solvent in vacuo. Purify by silica gel chromatography to give 3-bromo-5-ethylaniline.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OA Volkov, AJ Brockway, SA Wring… - Journal of medicinal …, 2018 - ACS Publications
… According to general procedure A, 4-chloro-6-methylpyrimidin-2-amine (0.28 g, 1.92 mmol) and 3-bromo-5-ethylaniline (0.50 g, 2.50 mmol) yielded compound 38 as an off-white foam (…
Number of citations: 11 pubs.acs.org

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